molecular formula C11H15NO3S B14879175 N-(phenylsulfonyl)pivalamide

N-(phenylsulfonyl)pivalamide

Cat. No.: B14879175
M. Wt: 241.31 g/mol
InChI Key: KOETZDWONBWKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(phenylsulfonyl)pivalamide: is an organic compound characterized by the presence of a phenylsulfonyl group attached to a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-(phenylsulfonyl)pivalamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(phenylsulfonyl)pivalamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a precursor for the synthesis of various sulfonamide derivatives .

Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anti-hepatitis B virus (HBV) agents. Derivatives of this compound have demonstrated significant antiviral activity in vitro .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of N-(phenylsulfonyl)pivalamide and its derivatives involves the inhibition of specific enzymes or molecular targets. For example, in the case of its antiviral activity, the compound may inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle . The exact molecular pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

  • N-(phenylsulfonyl)acetamide
  • N-(phenylsulfonyl)benzamide
  • N-(phenylsulfonyl)propionamide

Comparison: N-(phenylsulfonyl)pivalamide is unique due to the presence of the pivalamide moiety, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and overall chemical behavior, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-(benzenesulfonyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H15NO3S/c1-11(2,3)10(13)12-16(14,15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)

InChI Key

KOETZDWONBWKDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.